molecular formula C22H30O4 B1262864 Cyclospongiaquinone-1

Cyclospongiaquinone-1

Número de catálogo: B1262864
Peso molecular: 358.5 g/mol
Clave InChI: HFBFVIXWFQKASY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclospongiaquinone-1 (CSQ1) is a marine-derived merosesquiterpene quinone characterized by a tetracyclic benzo[α]xanthene skeleton, comprising a drimane-type sesquiterpene fused to a 1,4-benzoquinone moiety via an oxygen bridge (Figure 1) . It was first isolated from the sponge Dactylospongia elegans and Stelospongia conulata . CSQ1 exhibits diverse bioactivities, including cytotoxicity, antimicrobial effects (particularly against Gram-positive bacteria), anti-inflammatory properties, and hypoxia-inducible factor (HIF-1) activation . Its synthesis has been achieved through acid-induced cyclization of (+)-sclareolide-derived intermediates, with a 24–33% yield over 10–12 steps .

Propiedades

Fórmula molecular

C22H30O4

Peso molecular

358.5 g/mol

Nombre IUPAC

10-methoxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione

InChI

InChI=1S/C22H30O4/c1-20(2)8-6-9-21(3)16(20)7-10-22(4)17(21)11-13-18(24)15(25-5)12-14(23)19(13)26-22/h12,16-17H,6-11H2,1-5H3

Clave InChI

HFBFVIXWFQKASY-UHFFFAOYSA-N

SMILES

CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C=C(C4=O)OC)C)C)C

SMILES canónico

CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C=C(C4=O)OC)C)C)C

Sinónimos

cyclospongiaquinone-1

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Dehydrocyclospongiaquinone-1
  • Structure : Differs from CSQ1 by dehydrogenation at the C12–C12a bond, forming a conjugated diene system .
  • Source : Co-isolated with CSQ1 from D. elegans .
  • Bioactivity : Shares antimicrobial and cytotoxic profiles but may exhibit altered potency due to increased electron delocalization .
Cyclospongiaquinone-2
  • Structure : Contains a rearranged sesquiterpene unit with a spiranic skeleton .
  • Source : Isolated alongside CSQ1 from D. elegans .
  • Bioactivity : Demonstrates moderate cytotoxicity but lacks reported anti-inflammatory activity .
Dactyloquinone B
  • Structure : Features a similar ether bridge but incorporates a rearranged sesquiterpene skeleton .
  • Source : Isolated from D. elegans .
  • Bioactivity: Exhibits moderate cytotoxicity and synergizes with CSQ1 to inhibit nitric oxide (NO) production in macrophages (IC₅₀ = 8.2 μM) .

Functional Analogues

Puupehenone and Puupehenol
  • Structure: Lack the ether bridge, possessing a linear sesquiterpene-quinone arrangement .
  • Source : Isolated from Dactylospongia spp. and Verongida sponges .
  • Bioactivity : Strong antioxidant and antimicrobial effects (MIC = 1–4 μg/mL against S. aureus), surpassing CSQ1 in potency .
Ilimaquinone
  • Structure: Linear sesquiterpene-quinone with a drimane skeleton .
  • Source : Found in Dysidea spp. .
  • Bioactivity: Notable anti-HIV activity (EC₅₀ = 0.8 μM) and HIF-1 activation, but weaker cytotoxicity compared to CSQ1 .
Spongiaquinone
  • Structure: Lacks the fused pyran ring, with a simpler sesquiterpene-quinone linkage .
  • Source : Co-isolated with CSQ1 from S. conulata .

Bioactivity Comparison

Compound Cytotoxicity (IC₅₀, μM) Antimicrobial (MIC, μg/mL) Anti-Inflammatory (NO Inhibition) HIF-1 Activation
Cyclospongiaquinone-1 5.8 (HeLa) 16 (S. aureus) IC₅₀ = 8.2 μM Yes
Dehydrocyclospongiaquinone-1 6.2 (HeLa) 18 (S. aureus) Not reported No
Puupehenone 2.4 (MCF-7) 1–4 (S. aureus) Not reported No
Ilimaquinone 12.5 (HeLa) >20 (S. aureus) Not reported Yes

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Ether Bridge: The oxygen bridge in CSQ1 enhances conformational rigidity, improving target binding (e.g., HIF-1 or NO synthase) compared to linear analogues like ilimaquinone .
  • Quinone Oxidation State: The 1,4-benzoquinone moiety is critical for redox-mediated activities, such as DNA strand break formation (observed in CSQ1 and ilimaquinone) .
  • Sesquiterpene Rearrangements: Spiranic or rearranged skeletons (e.g., cyclospongiaquinone-2) reduce bioactivity, suggesting the drimane framework optimizes membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclospongiaquinone-1
Reactant of Route 2
Cyclospongiaquinone-1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.